

# In-Depth Technical Guide: Physical Properties of Pent-2-enedial Monosodium Salt

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## Compound of Interest

Compound Name: Pent-2-enedial

Cat. No.: B1219750

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## Introduction

**Pent-2-enedial** monosodium salt, also known as glutaconaldehyde sodium salt, is an organic compound with potential applications in chemical synthesis and pharmaceutical development. Its structure, featuring a conjugated aldehyde system and an ionic salt component, suggests unique chemical reactivity and physical characteristics. This guide provides a comprehensive overview of the known and predicted physical properties of **Pent-2-enedial** monosodium salt, detailed experimental protocols for their determination, and a discussion of expected spectroscopic features.

## Chemical Identity and Physical Properties

Limited specific experimental data for the physical properties of **Pent-2-enedial** monosodium salt is available in public literature. The information presented below is a compilation of data from chemical databases and predictions based on the compound's structure and general chemical principles.

## Chemical Structure and Identification

- IUPAC Name: sodium; (2E)-5-oxopent-2-en-1-olate[1]
- Synonyms: Glutaconaldehyde sodium salt, **Pent-2-enedial**, monosodium salt[1][2][3]

- CAS Number: 24290-36-6[1][4][5]
- Molecular Formula: C<sub>5</sub>H<sub>5</sub>NaO<sub>2</sub>[1][4]
- Molecular Weight: 120.08 g/mol [1]
- Appearance: Orange crystals (as a dihydrate), powder[2][6]

## Quantitative Physical Properties

The following table summarizes the available and predicted physical properties of **Pent-2-enedial** monosodium salt. It is critical to note that properties such as melting and boiling points have not been experimentally reported in readily accessible literature and are therefore omitted.

Property	Value/Description	Source/Rationale
Melting Point	Not available. As an organic salt, it is expected to have a high melting point, likely decomposing before melting.	General knowledge of organic salts.
Boiling Point	Not applicable. Decomposes at high temperatures.	General knowledge of organic salts.
Solubility	Soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), pyridine, and methanol.[2]	Experimental observation from literature.[2]
pKa	Not available. The enolate is the conjugate base of a dicarbonyl compound, suggesting the parent compound is weakly acidic.	General chemical principles.

# Experimental Protocols for Physical Property Determination

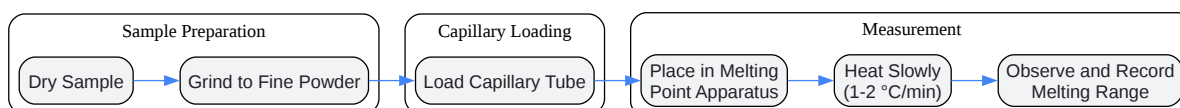
Due to the lack of specific published protocols for **Pent-2-enedial** monosodium salt, the following sections detail generalized, standard laboratory procedures for determining the key physical properties of organic salts.

## Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. For a hygroscopic or crystalline solid like **Pent-2-enedial** monosodium salt, the capillary method is standard.

Protocol:

- **Sample Preparation:** Ensure the sample is thoroughly dried to remove any solvent or water, as impurities can depress and broaden the melting range.<sup>[7][8][9][10]</sup> The sample should be a fine, homogeneous powder.<sup>[11]</sup>
- **Capillary Tube Loading:** A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.<sup>[8][10]</sup>
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube).<sup>[7]</sup> The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the expected melting point is approached.<sup>[7][11]</sup>
- **Observation and Recording:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.<sup>[7][11]</sup>



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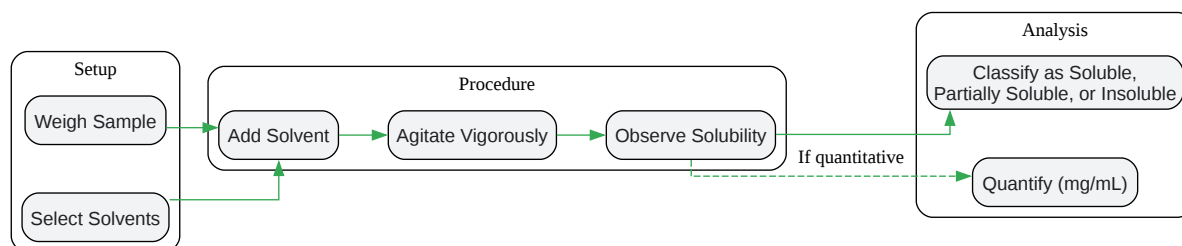
**Figure 1.** Workflow for Melting Point Determination.

## Solubility Determination

Qualitative and quantitative solubility are fundamental properties. The following protocol outlines a general method for assessing the solubility of a compound in various solvents.

Protocol:

- **Solvent Selection:** A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
- **Sample Preparation:** A pre-weighed amount of **Pent-2-enedial** monosodium salt (e.g., 10 mg) is placed into a series of clean, dry test tubes or vials.
- **Solvent Addition and Mixing:** A known volume of the first solvent (e.g., 1 mL) is added to the first tube. The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).
- **Observation:** The mixture is allowed to stand, and the solubility is observed. The compound is classified as "soluble," "partially soluble," or "insoluble."
- **Incremental Solvent Addition (for quantitative measurement):** If the compound does not fully dissolve, additional aliquots of the solvent are added, with agitation after each addition, until the solid is completely dissolved. The total volume of solvent required is recorded to calculate the solubility in mg/mL or mol/L.
- **Temperature Control:** For more precise measurements, the temperature of the solvent and mixture should be controlled and recorded.



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**Figure 2.** Workflow for Solubility Determination.

## Spectroscopic Analysis

While no specific spectra for **Pent-2-enedial** monosodium salt are readily available, its structural features allow for the prediction of key spectroscopic characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The spectrum is expected to be complex due to the conjugated system.
  - Aldehydic Protons: Resonances for the aldehyde protons ( $-\text{CHO}$ ) are anticipated in the highly deshielded region of the spectrum, typically between  $\delta$  9-10 ppm.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) These signals may show coupling to the adjacent vinyl protons.
  - Vinyl Protons: The protons on the carbon-carbon double bond are expected to appear in the range of  $\delta$  5-7 ppm. The coupling constants between these protons would be indicative of the stereochemistry (E/Z) of the double bond.
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbons: The carbons of the aldehyde groups are expected to have chemical shifts in the range of  $\delta$  190-200 ppm.[\[12\]](#)[\[14\]](#)

- Olefinic Carbons: The carbons of the C=C double bond will likely resonate in the  $\delta$  100-150 ppm region.

## Infrared (IR) Spectroscopy

- C=O Stretching: A strong absorption band characteristic of the C=O stretching vibration of the conjugated aldehyde is expected in the region of 1685-1710  $\text{cm}^{-1}$ .[\[16\]](#)[\[17\]](#)[\[18\]](#)
- C=C Stretching: An absorption corresponding to the C=C double bond stretch should appear in the 1600-1650  $\text{cm}^{-1}$  region.
- C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2720  $\text{cm}^{-1}$  and 2820  $\text{cm}^{-1}$  for the C-H stretch of the aldehyde group.[\[15\]](#)
- C-H Bending (Olefinic): Out-of-plane bending vibrations for the vinyl C-H bonds are expected in the 700-1000  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the analysis of the sodium salt would likely show:

- Sodiated Molecular Ion: An ion corresponding to the intact molecule with an additional sodium atom,  $[\text{M}+\text{Na}]^+$ , where M is the neutral **Pent-2-enedial** molecule.
- Molecular Ion of the Anion: In negative ion mode, a peak corresponding to the deprotonated **Pent-2-enedial** anion,  $[\text{M}-\text{H}]^-$ , would be expected.
- Salt Clusters: It is also common to observe clusters of the salt, such as  $[2\text{M}+\text{Na}]^+$  in positive mode or  $[2\text{M}-\text{H}]^-$  in negative mode.[\[19\]](#)

## Thermal Analysis

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable information.

- TGA: Would indicate the temperature at which the compound begins to decompose and could also reveal the presence of water of hydration (as in the dihydrate form) through

weight loss at lower temperatures.[20][21][22]

- DSC: Would show endothermic or exothermic transitions, such as the loss of water, phase transitions, or decomposition.[20][21][23]

## Conclusion

**Pent-2-enedial** monosodium salt is a compound for which detailed physical property data is not widely published. This guide has provided the known identifying information and outlined the standard experimental procedures that can be employed to determine its key physical characteristics. The predicted spectroscopic features, based on its chemical structure, offer a valuable reference for researchers working with this and related compounds. Further experimental investigation is necessary to fully characterize the physical and chemical properties of this molecule.

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